15-Deacetylcalonectrin
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Overview
Description
15-Decalonectrin is a trichothecene mycotoxin, a type of sesquiterpene toxin produced by certain fungi, particularly those in the Fusarium genus . These compounds are known for their potent inhibitory effects on eukaryotic protein synthesis, making them significant in both agricultural and medical contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions: 15-Decalonectrin is synthesized through a series of biochemical reactions involving multiple enzymes. The synthesis begins with the cyclization of farnesyl diphosphate to trichodiene, followed by a series of oxygenation and acetylation steps . The key enzyme involved in the conversion of isotrichodermin to 15-decalonectrin is a cytochrome P450 monooxygenase encoded by the TRI11 gene .
Industrial Production Methods: Industrial production of 15-decalonectrin typically involves the cultivation of Fusarium species under controlled conditions to maximize the yield of the desired mycotoxin. The process includes optimizing the growth medium, temperature, and pH to favor the production of 15-decalonectrin .
Chemical Reactions Analysis
Types of Reactions: 15-Decalonectrin undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated derivatives.
Acetylation: Involves the addition of acetyl groups, particularly at the C-15 position, converting 15-decalonectrin to calonectrin.
Common Reagents and Conditions:
Oxidation: Requires molecular oxygen and cytochrome P450 enzymes.
Acetylation: Utilizes acetyl-CoA as the acetyl donor and specific acetyltransferase enzymes.
Major Products:
Calonectrin: Formed by the acetylation of 15-decalonectrin.
Hydroxylated Derivatives: Result from the oxidation reactions.
Scientific Research Applications
15-Decalonectrin has several applications in scientific research:
Mechanism of Action
15-Decalonectrin exerts its effects primarily by inhibiting protein synthesis in eukaryotic cells. It binds to the ribosomal peptidyl transferase center, preventing the elongation of the nascent peptide chain . This inhibition leads to cytotoxic effects, making it a potent antifungal and antitumor agent .
Comparison with Similar Compounds
Calonectrin: A derivative of 15-decalonectrin formed by acetylation.
Deoxynivalenol: Another trichothecene mycotoxin with similar inhibitory effects on protein synthesis.
T-2 Toxin: A highly toxic trichothecene with a similar mechanism of action.
Uniqueness: 15-Decalonectrin is unique due to its specific hydroxylation and acetylation pattern, which distinguishes it from other trichothecenes. Its specific interactions with enzymes like TRI11 and TRI3 highlight its distinct biosynthetic pathway .
Properties
CAS No. |
38818-66-5 |
---|---|
Molecular Formula |
C17H24O5 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
[(1R,2R,7R,9R,10R,12S)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate |
InChI |
InChI=1S/C17H24O5/c1-10-4-5-16(8-18)13(6-10)22-14-12(21-11(2)19)7-15(16,3)17(14)9-20-17/h6,12-14,18H,4-5,7-9H2,1-3H3/t12-,13-,14-,15-,16-,17+/m1/s1 |
InChI Key |
DFPPNUOWRKIOKO-KWRZAIAESA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@](CC1)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)OC(=O)C)C)CO |
Canonical SMILES |
CC1=CC2C(CC1)(C3(CC(C(C34CO4)O2)OC(=O)C)C)CO |
Origin of Product |
United States |
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